molecular formula C19H20F3N3O3S B5448199 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5448199
M. Wt: 427.4 g/mol
InChI Key: WSXXVQBXVSCQLT-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzenesulfonyl group and an acetamide moiety linked to a trifluoromethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

What sets 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide apart is its trifluoromethyl-substituted phenyl group, which imparts unique chemical properties and enhances its biological activity. This structural feature contributes to its potency and selectivity as an acetylcholinesterase inhibitor .

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S/c20-19(21,22)16-8-4-5-9-17(16)23-18(26)14-24-10-12-25(13-11-24)29(27,28)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXXVQBXVSCQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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